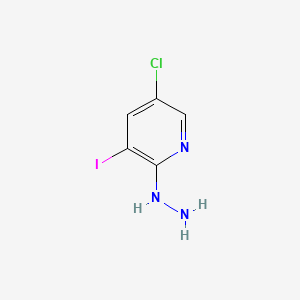

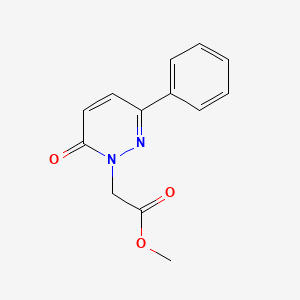

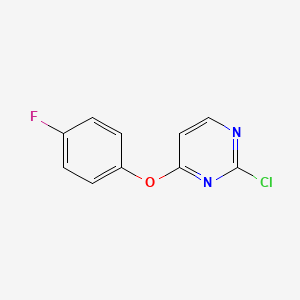

![molecular formula C13H15ClN2O2 B1451868 2-クロロ-N-[4-(2-オキソピロリジン-1-イル)フェニル]プロパンアミド CAS No. 1098347-65-9](/img/structure/B1451868.png)

2-クロロ-N-[4-(2-オキソピロリジン-1-イル)フェニル]プロパンアミド

概要

説明

The compound “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a chemical with diverse applications in scientific research. Its IUPAC name is 2-chloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15ClN2O2/c1-9(14)13(18)15-10-5-2-3-6-11(10)16-8-4-7-12(16)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18) . This code provides a detailed description of the molecule’s structure.科学的研究の応用

医薬品化学:治療薬としてのピロリジン誘導体

「2-クロロ-N-[4-(2-オキソピロリジン-1-イル)フェニル]プロパンアミド」の中心構造であるピロリジン環は、その汎用性と生物学的関連性から、医薬品化学で広く利用されています 。この化合物は、潜在的な治療用途を持つ新しい生物活性化合物の設計に使用できます。ピロリジン環の存在は、分子の立体化学を強化し、その3次元空間への広がりを促進し、生物学的標的との相互作用を改善する可能性があります。

抗菌研究:耐性菌の標的化

ピロリジン構造を持つ化合物は、特に耐性菌に対する抗菌研究において有望な結果を示しています 。この化合物のクロロ基とプロパンアミド基は、その抗菌活性を高めるように修飾でき、新規抗生物質開発のための貴重な足場となります。

創薬:薬物動態特性の向上

この化合物のピロリジン環は飽和しており、sp3混成によりファーマコフォア空間を効率的に探索できます 。この特性は、創薬において重要であり、物理化学的パラメータの修飾により、薬物候補のADME/Tox(吸収、分布、代謝、排泄、毒性)プロファイルを改善することができます。

生物活性分子の合成:構造活性相関(SAR)

この化合物の構造は、SAR研究のためのプラットフォームを提供し、さまざまな置換基の生物活性への影響を調べることができます 。これは、標的選択性を有する生物活性分子を合成する際に特に役立ちます。置換基の配向によって、異なる生物学的プロファイルが得られる可能性があります。

化学合成:ピロリジン環の官能基化

この化合物は、事前に形成されたピロリジン環を官能基化する前駆体として役立ちます 。このプロセスは、化学合成において重要であり、ピロリジン含有アミノ酸であるプロリンの誘導体を得ることができ、さまざまな合成用途に使用できます。

分析標準:クロマトグラフィーにおける参照化合物

“2-クロロ-N-[4-(2-オキソピロリジン-1-イル)フェニル]プロパンアミド”は、クロマトグラフィー分析における参照標準として使用でき、複雑な混合物中の類似構造の存在を判断できます 。この用途は、精密な測定が必要な品質管理および研究設定において不可欠です。

薬理学:立体異性体性と生物学的プロファイルの調査

この化合物のピロリジン環の立体異性体性は、研究者が、異なる立体異性体と置換基の空間配向が、薬物候補の生物学的プロファイルにどのように影響するかを研究することを可能にします 。この側面は、薬理学において重要であり、タンパク質へのエナンチオ選択的結合が、異なる治療効果につながる可能性があります。

抗酸化研究:酸化ストレス軽減の可能性

ピロリジン構造を持つ化合物は、抗酸化研究に関与しており、酸化ストレスの抑制における役割が示唆されています 。 “2-クロロ-N-[4-(2-オキソピロリジン-1-イル)フェニル]プロパンアミド”の特定の置換基は、この特性を強化するように最適化でき、新規抗酸化剤の開発に貢献できます。

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

作用機序

Target of Action

The compound contains a pyrrolidine-2-one scaffold, which is a structural feature recurrent in various biologically active compounds . These compounds are known to interact with a wide range of targets, including enzymes, receptors, and ion channels, depending on the specific functional groups and stereochemistry of the molecule .

Mode of Action

Compounds with a pyrrolidine-2-one scaffold are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and irreversible binding . The specific mode of action would depend on the nature of the target and the spatial orientation of the substituents on the pyrrolidine-2-one ring .

Biochemical Pathways

Compounds with a pyrrolidine-2-one scaffold are known to modulate a wide range of biochemical pathways, depending on their specific targets . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .

Pharmacokinetics

Compounds with a pyrrolidine-2-one scaffold are known to have good bioavailability due to their ability to form hydrogen bonds and their high degree of saturation . The specific ADME properties would depend on factors such as the compound’s lipophilicity, molecular size, and the presence of specific functional groups .

Result of Action

Compounds with a pyrrolidine-2-one scaffold are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer activities . The specific effects would depend on the nature of the target and the specific mode of action of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .

生化学分析

Biochemical Properties

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes . For instance, it may interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, the compound’s interaction with proteins can influence cell signaling pathways, leading to changes in cellular responses .

Cellular Effects

The effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter gene expression by binding to transcription factors or modifying chromatin structure . These changes can have significant implications for cellular metabolism, including the regulation of energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the specific target . For instance, the compound may inhibit enzymes involved in the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators . These molecular interactions are crucial for understanding the compound’s biological activity and potential therapeutic applications .

Temporal Effects in Laboratory Settings

The temporal effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light or heat . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity or persistent changes in gene expression . These findings highlight the importance of considering temporal factors when evaluating the compound’s biological activity .

Dosage Effects in Animal Models

The effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s bioavailability, distribution, and elimination . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, potentially altering cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to proteins that facilitate its distribution to different cellular compartments . These interactions can affect the compound’s localization and accumulation, which are important factors for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can exert its biological effects . For example, nuclear localization may be required for the compound to modulate gene expression, while mitochondrial localization may be necessary for affecting cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

特性

IUPAC Name |

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-6-11(7-5-10)16-8-2-3-12(16)17/h4-7,9H,2-3,8H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSPGFDAPLUYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N2CCCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

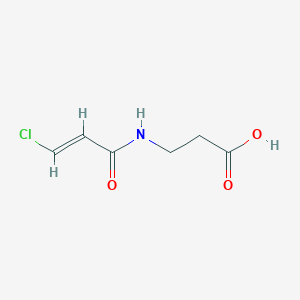

![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)